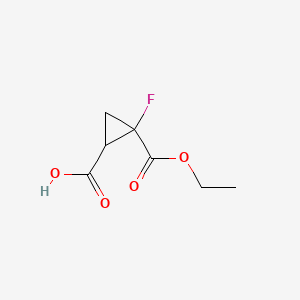

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIOEBBWWWCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262415-48-4 | |

| Record name | 2-(ethoxycarbonyl)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid

Foreword: The Significance of Fluorinated Cyclopropanes in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. When this unique element is combined with the conformationally constrained cyclopropane ring, the resulting fluorinated cyclopropane scaffold emerges as a highly sought-after pharmacophore.[1][2] This structural motif can enhance metabolic stability, improve cell permeability, and fine-tune binding affinities, making it a valuable component in the development of novel therapeutics.[1] Notable examples of bioactive molecules containing fluorinated cyclopropanes include the antineoplastic drug Zosuquidar and the fluoroquinolone antibiotic Sitafloxacin.[1] This guide provides a comprehensive overview of the synthetic strategies for a key building block in this class: 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid.

Strategic Approaches to the Synthesis of this compound

The synthesis of this target molecule presents a unique set of challenges, primarily centered around the stereoselective construction of the trisubstituted cyclopropane ring bearing a fluorine atom. The methodologies outlined below represent some of the most effective and versatile approaches to address these challenges, leveraging principles of transition metal catalysis and strategic precursor synthesis.

Primary Synthetic Pathway: Transition Metal-Catalyzed Cyclopropanation

A robust and widely applicable method for the construction of the fluorinated cyclopropane core involves the transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to a suitable alkene precursor.[3] This approach offers a high degree of control over the reaction and can be adapted for stereoselective synthesis.

The logical workflow for this synthetic strategy is depicted below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound, based on established methodologies.

Part 1: Synthesis of the Vinyl Fluoride Precursor

The synthesis of the key vinyl fluoride intermediate is a critical first step. This protocol is adapted from methodologies described for the preparation of similar fluorinated alkenes.[3]

Protocol 1: Synthesis of a Representative Vinyl Fluoride

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium at 0 °C. Stir for 1 hour, then add the starting benzaldehyde derivative. Allow the reaction to warm to room temperature and stir overnight. | Methyltriphenylphosphonium bromide, n-butyllithium, anhydrous THF, substituted benzaldehyde. | Formation of the corresponding styrene derivative. |

| 2 | Bromofluorination: Dissolve the styrene derivative in dichloromethane and cool to 0 °C. Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) portion-wise. Stir at 0 °C for 2 hours. | N-bromosuccinimide (NBS), triethylamine trihydrofluoride (Et3N·3HF), dichloromethane. | Addition of bromine and fluorine across the double bond. |

| 3 | Elimination: To the crude bromofluorinated product, add a solution of potassium tert-butoxide in tert-butanol at room temperature. Stir for 4-6 hours. | Potassium tert-butoxide, tert-butanol. | Elimination of HBr to form the vinyl fluoride. |

| 4 | Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. | Water, diethyl ether, brine, anhydrous sodium sulfate. | Isolation of the pure vinyl fluoride intermediate. |

Part 2: Cyclopropanation and Saponification

With the vinyl fluoride in hand, the next crucial step is the diastereoselective cyclopropanation, followed by selective hydrolysis to yield the target carboxylic acid.

Protocol 2: Synthesis and Hydrolysis of the Fluorinated Cyclopropane

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Cyclopropanation: To a solution of the vinyl fluoride in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a transition metal catalyst (e.g., copper(II) acetylacetonate, Cu(acac)2). Add ethyl diazoacetate dropwise at room temperature and then reflux for 12-24 hours.[3] | Vinyl fluoride, ethyl diazoacetate, Cu(acac)2, dichloromethane. | Formation of the 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylate diester. |

| 2 | Purification of Diester: Cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate and purify the crude diester by column chromatography. | Celite, silica gel, appropriate solvent system. | Isolation of the diastereomeric mixture of the cyclopropane diester. |

| 3 | Selective Saponification: Dissolve the purified diester in a mixture of ethanol and water. Add one equivalent of potassium hydroxide and stir at room temperature for 24-48 hours, monitoring the reaction by TLC. | Purified diester, potassium hydroxide, ethanol, water. | Selective hydrolysis of one of the ester groups to the carboxylic acid. |

| 4 | Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization or column chromatography. | Dilute HCl, ethyl acetate, brine, anhydrous sodium sulfate. | Isolation and purification of the final product, this compound. |

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting.

The Role of the Transition Metal Catalyst in Cyclopropanation

The use of a transition metal catalyst, such as a copper or rhodium complex, is essential for the controlled decomposition of ethyl diazoacetate to form a metal-carbene intermediate. This electrophilic carbene then reacts with the electron-rich double bond of the vinyl fluoride in a concerted [2+1] cycloaddition. The choice of catalyst and ligands can significantly influence the diastereoselectivity and enantioselectivity of the reaction.[4][5] For instance, chiral rhodium catalysts have been shown to be highly effective in asymmetric cyclopropanation reactions.[5]

Caption: Simplified catalytic cycle for transition metal-catalyzed cyclopropanation.

Control of Stereochemistry

The relative stereochemistry of the final product is determined during the cyclopropanation step. The approach of the metal-carbene to the vinyl fluoride can occur from two different faces, leading to the formation of diastereomers. The steric and electronic properties of the substituents on both the alkene and the carbene, as well as the nature of the catalyst, will dictate the preferred transition state and thus the diastereomeric ratio of the product. For certain applications, separation of the diastereomers may be necessary, or the development of a highly diastereoselective or enantioselective catalytic system is required.[6][7]

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound, based on literature precedents for similar transformations. Actual yields may vary depending on the specific substrate and reaction conditions.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio (trans:cis) |

| Wittig Reaction | Substituted Benzaldehyde | Styrene Derivative | 85-95% | N/A |

| Bromofluorination | Styrene Derivative | Bromofluoroalkane | 70-85% | N/A |

| Elimination | Bromofluoroalkane | Vinyl Fluoride | 60-80% | N/A |

| Cyclopropanation | Vinyl Fluoride | Cyclopropane Diester | 50-70% | ~3:2 to >99:1[1][3] |

| Saponification | Cyclopropane Diester | Carboxylic Acid | 80-95% | N/A |

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet achievable goal for medicinal and synthetic chemists. The transition metal-catalyzed cyclopropanation of a vinyl fluoride precursor stands out as a reliable and versatile strategy. Further advancements in this field will likely focus on the development of more efficient and highly stereoselective catalytic systems, including biocatalytic approaches that have shown great promise in the synthesis of fluorinated cyclopropanes.[1] The availability of robust synthetic routes to this valuable building block will undoubtedly accelerate the discovery and development of novel fluorinated therapeutics.

References

- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorin

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.

- Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Deriv

- Novel Entry to Fluorin

- The preparation and properties of 1,1-difluorocyclopropane deriv

- Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry.

- Synthesis and Applications of Fluorocyclopropanes.

- Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry.

- Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.

- Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Diastereoselective Synthesis of Ethyl 2-Fluoro-1-carboxycyclopropanecarboxylate: A Valuable Fluorinated Building Block

Abstract

This technical guide provides an in-depth exploration of a robust and highly diastereoselective method for the synthesis of ethyl 2-fluoro-1-carboxycyclopropanecarboxylate, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto a cyclopropane scaffold offers a unique combination of conformational rigidity and modulated electronic properties, making this motif highly valuable for the design of novel therapeutics. This document will detail a field-proven synthetic approach, elucidate the mechanistic underpinnings of the observed diastereoselectivity, provide comprehensive experimental protocols, and discuss the critical aspects of purification and characterization.

Introduction: The Significance of Fluorinated Cyclopropanes in Drug Discovery

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational constraint and metabolic stability to drug candidates. When combined with the unique properties of fluorine—the most electronegative element—the resulting fluorinated cyclopropanes become powerful tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The introduction of fluorine can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa and lipophilicity, all of which are critical parameters in drug design.[1][2]

Ethyl 2-fluoro-1-carboxycyclopropanecarboxylate, with its vicinal ester and carboxylic acid functionalities alongside the fluorine substituent, represents a versatile chiral building block for the synthesis of more complex and biologically active compounds. The stereochemical arrangement of these functional groups is paramount, as different diastereomers can exhibit vastly different biological activities. Therefore, the development of highly diastereoselective synthetic routes is of utmost importance.

Strategic Approach: The Michael-Initiated Ring Closure (MIRC) Reaction

Several methods exist for the synthesis of fluorinated cyclopropanes, including the addition of carbenes to fluoroalkenes and the use of fluorinated carbenes. However, for the specific target molecule, a Michael-Initiated Ring Closure (MIRC) reaction presents a particularly elegant and efficient strategy.[3] This approach involves the conjugate addition of a nucleophile to an electron-deficient fluoroalkene, followed by an intramolecular cyclization to form the cyclopropane ring.

The key advantages of the MIRC approach for this synthesis are:

-

High Diastereoselectivity: The stereochemistry of the final product is often well-controlled during the cyclization step.

-

Convergent Synthesis: Two key fragments are brought together in a single, often one-pot, operation.

-

Operational Simplicity: The reaction can often be carried out under mild conditions without the need for highly specialized reagents or equipment.

This guide will focus on the diastereoselective MIRC reaction between a malonate derivative and an activated fluoroacrylate.

Mechanistic Insights: The Origin of Diastereoselectivity

The diastereoselectivity in the MIRC synthesis of ethyl 2-fluoro-1-carboxycyclopropanecarboxylate is primarily established during the intramolecular nucleophilic substitution (cyclization) step. The reaction proceeds through the following key stages:

-

Deprotonation: A base deprotonates the diethyl malonate to form a stabilized enolate.

-

Michael Addition: The malonate enolate undergoes a conjugate addition to ethyl 2-fluoroacrylate. This addition can, in principle, lead to a mixture of stereoisomers of the open-chain intermediate.

-

Intramolecular Cyclization: The newly formed enolate in the intermediate then undergoes an intramolecular SN2' or SN2-type displacement of a leaving group (in this case, the fluorine atom is part of the final product, so a precursor with a suitable leaving group on the carbon that will bear the fluorine is often used, or the fluorine itself can influence the stereochemical outcome of the cyclization of a bromofluoroacetate derivative). The transition state of this ring-closing step determines the final diastereoselectivity.

The relative orientation of the substituents on the developing cyclopropane ring is dictated by minimizing steric interactions and maximizing favorable orbital overlap in the transition state. The presence of the fluorine atom significantly influences the electronic character and steric demands of the transition state, often leading to a high preference for one diastereomer.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the diastereoselective synthesis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, a close precursor to the target molecule. Subsequent selective hydrolysis of one ester group would yield the desired ethyl 2-fluoro-1-carboxycyclopropanecarboxylate.

Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

This procedure is adapted from the general principles of MIRC reactions for the synthesis of monofluorinated cyclopropanes.[3]

Reaction Scheme:

A schematic of the MIRC reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 105-53-3 | 160.17 | 1.60 g | 10 mmol |

| Ethyl 2-bromo-2-fluoroacetate | 671-23-8 | 185.00 | 1.85 g | 10 mmol |

| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 0.44 g | 11 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |

| Saturated aqueous NH4Cl solution | 12125-02-9 | 53.49 | 50 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 5 g | - |

Procedure:

-

Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.44 g, 11 mmol, 1.1 equiv) as a 60% dispersion in mineral oil.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then add anhydrous THF (30 mL) to the flask.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.60 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Michael Acceptor Addition: To the resulting solution of the sodium salt of diethyl malonate, add a solution of ethyl 2-bromo-2-fluoroacetate (1.85 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise at 0 °C over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane:ethyl acetate, e.g., from 95:5 to 80:20) to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a colorless oil.

Selective Hydrolysis to Ethyl 2-fluoro-1-carboxycyclopropanecarboxylate

The selective hydrolysis of one ester group in the presence of another can be challenging. The trans-ester to the fluorine atom is often more susceptible to hydrolysis due to stereoelectronic effects. This phenomenon, known as the trans-fluorine effect, can be exploited for selective saponification.[4]

Reaction Scheme:

A schematic of the selective hydrolysis.

Procedure:

-

Setup: Dissolve the purified diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1 equiv) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Saponification: Cool the solution to 0 °C and add a solution of potassium hydroxide (1.0 equiv) in water dropwise.

-

Monitoring: Stir the reaction at room temperature and monitor carefully by TLC or HPLC to maximize the formation of the mono-acid and minimize the formation of the di-acid.

-

Work-up: Once the starting material is consumed, acidify the reaction mixture to pH ~2-3 with cold 1M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x volume).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound. Further purification may be achieved by recrystallization or chromatography.

Characterization and Diastereomeric Analysis

The characterization of the final product and the determination of the diastereomeric ratio (d.r.) are crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The protons on the cyclopropane ring will exhibit characteristic shifts and coupling constants. The coupling between the fluorine atom and the vicinal protons (3JHF) will be diagnostic.

-

19F NMR: A single resonance (or a doublet of doublets depending on the proton couplings) is expected. The chemical shift will be indicative of the fluorine's environment.

-

13C NMR: The carbons of the cyclopropane ring will show characteristic shifts, and the carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant (1JCF).

-

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an excellent technique for separating and quantifying the diastereomers. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., hexane/isopropanol) will be required.

Expected Data for the trans and cis Isomers:

The relative stereochemistry of the major and minor diastereomers can be assigned based on NOE (Nuclear Overhauser Effect) experiments in 1H NMR and by comparing the observed coupling constants with literature values for similar fluorinated cyclopropanes.

Conclusion and Future Outlook

The Michael-Initiated Ring Closure reaction provides a highly effective and diastereoselective route to ethyl 2-fluoro-1-carboxycyclopropanecarboxylate. The methodology is robust, scalable, and utilizes readily available starting materials. The resulting fluorinated cyclopropane is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery. Further optimization of the reaction conditions and the development of enantioselective variants of this transformation will continue to be an active area of research, paving the way for the discovery of new and improved therapeutic agents.

References

-

Couty, F., & David, O. (2013). A straightforward and highly diastereoselective access to functionalized monofluorinated cyclopropanes via a Michael initiated ring closure reaction. Organic Letters, 15(21), 5598–5601. [Link]

-

Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Novikov, R. A., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Journal of Medicinal Chemistry, 63(19), 11096–11103. [Link]

Sources

- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. A straightforward and highly diastereoselective access to functionalized monofluorinated cyclopropanes via a Michael initiated ring closure reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid. The guide is intended for researchers, scientists, and professionals in drug development who are working with fluorinated cyclopropane moieties. This document elucidates the structural complexities of the target molecule, predicts its NMR spectral features, and outlines the experimental and analytical workflows required for its definitive characterization. The principles discussed herein are broadly applicable to the structural elucidation of similarly complex small molecules.

Introduction: The Structural Challenge

This compound is a fascinating molecule for NMR analysis due to the confluence of several structural features that influence its spectral properties. The rigid cyclopropane ring, the presence of a stereocenter, and the highly electronegative fluorine atom create a complex electronic environment, leading to non-trivial chemical shifts and coupling constants. A thorough understanding of these spectral features is paramount for confirming the molecule's synthesis and for any further studies on its chemical and biological properties.

The key structural elements influencing the NMR spectra include:

-

A Chiral Center: The C1 carbon, bonded to the carboxylic acid group, is a stereocenter. This renders the molecule chiral.

-

Diastereotopicity: The presence of a stereocenter makes the two protons on the C3 methylene group of the cyclopropane ring diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings.

-

Fluorine Substitution: The fluorine atom at C2 dramatically influences the chemical shifts of nearby protons and carbons due to its strong electron-withdrawing nature. Furthermore, the spin-active ¹⁹F nucleus (I=1/2) will couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns.

-

Functional Groups: The carboxylic acid and ethoxycarbonyl groups have distinct and predictable NMR signatures that will be influenced by the overall electronic structure of the molecule.

This guide will systematically deconstruct these influences to provide a robust framework for interpreting the NMR spectra of this and related compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit several key features. The expected chemical shifts and multiplicities are detailed in Table 1 and discussed below.

Cyclopropane Ring Protons (H1, H3a, H3b)

-

H1 (Methine Proton): This proton, attached to the same carbon as the carboxylic acid, is expected to appear as a doublet of doublets of doublets (ddd). It will couple to the two diastereotopic protons on C3 (H3a and H3b) and will also exhibit a longer-range coupling to the fluorine atom. The chemical shift is anticipated to be in the range of 2.0-2.5 ppm.

-

H3a and H3b (Diastereotopic Methylene Protons): These protons will have distinct chemical shifts, typically in the 1.5-2.0 ppm region.[1][2] Each will appear as a complex multiplet due to geminal coupling to each other, and vicinal coupling to H1. Additionally, they will exhibit three-bond couplings to the fluorine atom. The magnitudes of the cis and trans H-F coupling constants are expected to differ.

Ethoxycarbonyl Group Protons (-OCH₂CH₃)

-

Methylene Protons (-OCH₂-): These protons will likely appear as a quartet in the range of 4.1-4.4 ppm due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): These protons will appear as a triplet around 1.2-1.4 ppm, coupled to the methylene protons.

Carboxylic Acid Proton (-COOH)

The carboxylic acid proton is expected to be a broad singlet, appearing far downfield, typically between 10-13 ppm.[3] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| -OCH₂ CH₃ | 4.1 - 4.4 | q | ³JHH ≈ 7 Hz |

| H1 | 2.0 - 2.5 | ddd | ³JHH(cis), ³JHH(trans), ³JHF |

| H3a/H3b | 1.5 - 2.0 | m | ²JHH, ³JHH(cis/trans), ³JHF |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ³JHH ≈ 7 Hz |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon, with the fluorine atom inducing significant C-F couplings.

Carbonyl Carbons

-

Carboxylic Acid Carbonyl (-COOH): This carbon will appear in the downfield region, typically between 170-180 ppm.[3][4]

-

Ester Carbonyl (-COO-): The ester carbonyl carbon is expected to be slightly more shielded than the carboxylic acid carbonyl, appearing in the 165-175 ppm range.[4]

Cyclopropane Ring Carbons

-

C1: This carbon, bonded to the carboxylic acid, will be influenced by the electronegativity of the oxygen atoms and will likely appear in the 30-40 ppm range. It will also exhibit a two-bond coupling to the fluorine atom.

-

C2: This carbon is directly attached to the fluorine atom and will therefore show a large one-bond C-F coupling constant (¹JCF), typically in the range of 150-250 Hz. Its chemical shift will be significantly downfield, likely in the 80-90 ppm range.

-

C3: This methylene carbon of the cyclopropane ring is expected to be in the 15-25 ppm range and will show a two-bond C-F coupling.

Ethoxycarbonyl Group Carbons

-

Methylene Carbon (-OCH₂-): This carbon will be found around 60-65 ppm.

-

Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded, appearing around 14-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C OOH | 170 - 180 | Small (³JCF) |

| C OOEt | 165 - 175 | ²JCF |

| C2 | 80 - 90 | ¹JCF ≈ 150-250 |

| -OC H₂CH₃ | 60 - 65 | - |

| C1 | 30 - 40 | ²JCF |

| C3 | 15 - 25 | ²JCF |

| -OCH₂C H₃ | 14 - 16 | - |

Experimental Protocols for Spectral Acquisition and Analysis

To empirically validate the predicted NMR data, a systematic experimental approach is required.

Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Experiments

The following suite of NMR experiments is recommended for a comprehensive structural elucidation:

-

¹H NMR: A standard one-dimensional proton NMR experiment to determine chemical shifts and proton-proton coupling constants.

-

¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment to identify the chemical shifts of all unique carbon atoms.

-

¹⁹F NMR: A one-dimensional fluorine NMR experiment to observe the fluorine signal and any F-F couplings if impurities are present.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment to establish proton-proton connectivities within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment to identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment to probe long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Analysis Workflow

The following diagram illustrates the logical workflow for analyzing the acquired NMR data to arrive at a definitive structural assignment.

Caption: Workflow for NMR data analysis and structural elucidation.

The Role of Advanced 2D NMR in Structural Confirmation

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound.

-

HSQC: This experiment will definitively link the proton signals of the cyclopropane ring (H1, H3a, H3b) to their corresponding carbon signals (C1, C3). Similarly, it will correlate the ethoxy protons with their respective carbons.

-

HMBC: The HMBC spectrum is critical for establishing the connectivity across quaternary centers and heteroatoms. Key expected correlations include:

-

H1 to the carboxylic and ester carbonyl carbons.

-

H3a/H3b to C1, C2, and the carboxylic carbonyl carbon.

-

The methylene protons of the ethoxy group to the ester carbonyl carbon and the methyl carbon.

-

The following diagram illustrates the key predicted HMBC correlations.

Caption: Key predicted HMBC correlations for structural assembly.

Conclusion

The NMR spectroscopic analysis of this compound presents a valuable case study in the power of modern NMR techniques for the characterization of complex organic molecules. By leveraging a combination of 1D and 2D NMR experiments, and with a solid understanding of the structural factors influencing chemical shifts and coupling constants, a complete and unambiguous assignment of the molecule's ¹H and ¹³C spectra can be achieved. The predictive framework and experimental workflows detailed in this guide provide a robust methodology for scientists and researchers engaged in the synthesis and analysis of novel fluorinated compounds.

References

-

Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Camps, F., Coll, J., Fabrias, G., Guerrero, A., & Feliz, M. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261–271. [Link]

-

Williamson, K. L., & Mosher, H. S. (1966). Nuclear Magnetic Resonance Spectra of Fluorine-Containing Cyclopropanes. Journal of the American Chemical Society, 88(18), 4242–4247. [Link]

Sources

A Technical Guide to the Biological Activity of Fluorinated Cyclopropane Carboxylic Acids

Abstract

The strategic incorporation of fluorinated cyclopropane carboxylic acids into molecular scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth technical analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of this unique chemical class. We will explore the profound influence of the fluorinated cyclopropyl moiety on critical drug-like properties, including metabolic stability, target affinity, and cellular permeability. Through detailed case studies, particularly focusing on enzyme inhibition, and comprehensive experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of these powerful building blocks.

Introduction: The Strategic Imperative of Fluorinated Cyclopropanes

In the quest for novel therapeutic agents with enhanced efficacy and safety profiles, medicinal chemists continually seek structural motifs that can confer advantageous physicochemical properties. The cyclopropane ring, as the smallest cycloalkane, offers a rigid, conformationally constrained scaffold that can effectively mimic unsaturated systems or lock a molecule into a bioactive conformation.[1][2] This conformational rigidity can lead to significant gains in binding affinity and selectivity for a biological target.[1]

The introduction of fluorine, the most electronegative element, further amplifies the utility of the cyclopropane ring. Strategic fluorination can:

-

Enhance Metabolic Stability: The strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] This can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.

-

Modulate Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the proximal carboxylic acid group. This alteration in acidity can be critical for optimizing interactions with target proteins, such as forming stronger salt bridges with basic residues in an active site.[4]

-

Influence Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing ligand affinity.[5]

-

Tune Lipophilicity and Permeability: The effect of fluorine on lipophilicity is complex and context-dependent, but it provides a powerful tool for fine-tuning a molecule's ability to cross biological membranes.[6]

The combination of a cyclopropane ring and fluorine atoms creates a pharmacophore with unique spatial and electronic properties, making fluorinated cyclopropane carboxylic acids highly sought-after building blocks in drug discovery.[7][8][9]

Mechanism-Driven Biological Activity: Case Studies

The biological activities of fluorinated cyclopropane carboxylic acids are diverse, spanning applications from antibacterials to central nervous system (CNS) agents.

Antibacterial Agents: Quinolone Derivatives

A compelling example of this scaffold's utility is in the development of novel quinolone antibacterials. A series of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones were synthesized and showed potent activity against Gram-positive pathogens, including resistant strains like MRSA and VRE.[10] One compound from this series, DQ-113, demonstrated antibacterial potency at least four times greater than ciprofloxacin and moxifloxacin against representative Gram-positive bacteria and exhibited favorable toxicological and pharmacokinetic profiles.[10] The fluorinated cyclopropyl group at the N-1 position is crucial for this enhanced activity, likely by optimizing interactions with the DNA gyrase enzyme.

CNS Agents: Serotonin Receptor Agonists

In the realm of CNS drug discovery, fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective serotonin 2C (5-HT2C) receptor agonists for potential use as anti-obesity drugs.[3] High selectivity for the 5-HT2C receptor over the 5-HT2B subtype is critical to avoid potential cardiac valvulopathy.[3] The incorporation of fluorine into the cyclopropane ring was explored to block potential metabolic sites, increase lipophilicity for better brain penetration, and alter the compound's conformation to enhance potency and selectivity.[3] This strategic fluorination led to the identification of potent and highly selective 5-HT2C agonists with no detectable 5-HT2B agonism.[3]

Enzyme Inhibitors: Regulators of Ethylene Biosynthesis

In agrochemical research, cyclopropane carboxylic acid derivatives are known inhibitors of ethylene biosynthesis in plants, a key process in fruit ripening and spoilage.[11] 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to ethylene.[11] Fluorinated analogs of cyclopropane carboxylic acids have been designed as inhibitors of ACC oxidase (ACO), the final enzyme in the ethylene biosynthesis pathway, to serve as plant growth regulators.[11]

Synthetic Strategies and Stereochemical Control

The synthesis of fluorinated cyclopropane carboxylic acids presents unique challenges, particularly in controlling the stereochemistry of the substituents on the three-membered ring. The relative orientation (cis/trans) of the fluorine atom, the carboxylic acid, and other substituents can have a profound impact on biological activity.

Key synthetic approaches include:

-

Cyclopropanation of Fluorinated Alkenes: This is a common strategy, often employing carbene or carbenoid reagents. Biocatalytic methods using engineered enzymes are emerging as powerful tools for achieving high diastereo- and enantioselectivity.[8]

-

Palladium-Catalyzed C–H Arylation: Desymmetrization of α-fluoroalkyl cyclopropane carboxylic acids via enantioselective β-C–H arylation has been developed, providing access to chiral scaffolds with all-carbon quaternary stereocenters.[12]

-

Samarium-Promoted Cyclopropanation: A direct and stereospecific synthesis of cyclopropanecarboxylic acids can be achieved from unmasked α,β-unsaturated carboxylic acids using samarium and iodoform, eliminating the need for protection-deprotection steps.[13]

The choice of synthetic route is critical and must be guided by the desired stereochemical outcome. A generalized workflow for the synthesis and evaluation of these compounds is presented below.

Caption: Generalized workflow for the synthesis and biological evaluation of fluorinated cyclopropane carboxylic acids.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, self-validating and robust experimental protocols are essential.

In Vitro Enzyme Inhibition Assay (A Self-Validating Protocol)

This protocol provides a framework for assessing the inhibitory activity of fluorinated cyclopropane carboxylic acids against a target enzyme, such as O-acetylserine sulfhydrylase, which is involved in bacterial cysteine biosynthesis.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Recombinant target enzyme

-

Substrate (e.g., O-acetylserine)

-

Detection reagent (e.g., DTNB for detecting free thiols)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor.

-

Assay Plate Setup:

-

Add 2 µL of the compound dilutions to the appropriate wells of a 96-well plate.

-

For positive controls (no inhibition), add 2 µL of DMSO.

-

For negative controls (background), add 2 µL of DMSO.

-

-

Enzyme Addition: Add 100 µL of assay buffer containing the target enzyme at a pre-determined optimal concentration to all wells except the negative controls. Add 100 µL of assay buffer without enzyme to the negative control wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add 100 µL of assay buffer containing the substrate and detection reagent to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the kinetic curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background)).

-

Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

Z'-factor: The quality of the assay is confirmed by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

-

Substrate Concentration: The assay should be run at a substrate concentration equal to or below its Michaelis-Menten constant (Km) to ensure accurate determination of competitive inhibition.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the fluorinated cyclopropane carboxylic acid scaffold allows for the elucidation of key structure-activity relationships.

Impact of Fluorine Position and Stereochemistry

The precise placement and stereochemistry of fluorine atoms on the cyclopropane ring are critical determinants of biological activity. Quantum-chemical studies have shown that the stability and polarity of the ring are highly dependent on the number and orientation of fluorine substituents.[2][15][16] For instance, geminal (1,1-difluoro) substitution often provides the greatest stability.[2][15] The cis or trans relationship between the fluorine and the carboxylic acid group dictates the molecule's overall dipole moment and its ability to interact with the target protein.

Table 1: Illustrative SAR Data for a Hypothetical Enzyme Inhibitor

| Compound | Fluorine Position | Stereochemistry (relative to COOH) | IC50 (nM) | Rationale for Activity Change |

| 1a | None | - | 1500 | Baseline activity of the non-fluorinated parent compound. |

| 1b | C2 | trans | 50 | trans-Fluorine may engage in a key hydrogen bond with an active site residue, enhancing affinity. |

| 1c | C2 | cis | 800 | cis-Fluorine may introduce steric clash or an unfavorable electrostatic interaction, reducing affinity. |

| 1d | C2, C2 | Geminal | 25 | Geminal difluoro group enhances metabolic stability and may optimally position the molecule in the active site. |

This data is illustrative and serves to demonstrate SAR principles.

Conclusion and Future Outlook

Fluorinated cyclopropane carboxylic acids are privileged scaffolds that offer a powerful combination of conformational rigidity and tunable electronic properties.[7] Their successful application in diverse areas, from antibacterial agents to CNS drugs, underscores their value in modern drug discovery.[3][10] Advances in synthetic methodologies, particularly in stereocontrolled synthesis, are continually expanding the accessible chemical space for these building blocks.[8][12] Future research will likely focus on exploring more complex fluorination patterns, such as all-cis-1,2,3-trifluorocyclopropanes, which create facially polarized motifs with unique properties.[17] As our understanding of the intricate interplay between fluorine substitution, stereochemistry, and biological activity deepens, fluorinated cyclopropane carboxylic acids will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics and agrochemicals.

References

-

Inagaki, H., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-1015. [Link]

-

Yali, Z., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 12(15), 2846–2857. [Link]

-

Belev, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Synfacts. [Link]

-

Wang, H., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. CoLab. [Link]

-

Pons, A. (2015). Fluorinated cyclopropanes : a new scaffold for the conception of peptidomimetics. Université de Rouen. [Link]

-

Belev, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, Z., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33). [Link]

-

Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. The Journal of Organic Chemistry, 87(4), 1894–1900. [Link]

-

Tenza, K., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(58), 8063-8066. [Link]

-

Tenza, K., et al. (2018). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Request PDF. [Link]

-

Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

-

Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

Tenza, K., et al. (2016). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 52(80), 11953-11955. [Link]

-

Belev, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. arXiv. [Link]

-

Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21). [Link]

-

Pomerantz, M., & Szafraniec, L. L. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Molecules, 16(9), 7949–7963. [Link]

-

ResearchGate. (n.d.). Some biologically active natural compounds. Download Scientific Diagram. [Link]

-

Costantino, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]

-

Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]

-

Mikaelyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

-

Patent Publication Number 20190389831. (n.d.). Method for producing fluorine-containing cyclopropane carboxylic acid compound. Patexia. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 5. rroij.com [rroij.com]

- 6. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ffhdj.com [ffhdj.com]

- 12. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 14. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Incorporation of Fluorine into Cyclopropane Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Synergistic Advantage of Fluorine and Cyclopropane in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strategic introduction of specific structural motifs can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. Among these, the fluorinated cyclopropane moiety has emerged as a particularly compelling pharmacophore.[1][2][3] This guide provides an in-depth technical exploration of the discovery and synthesis of novel fluorinated cyclopropane derivatives, intended for researchers, medicinal chemists, and professionals in drug development.

The unique appeal of fluorinated cyclopropanes stems from the synergistic combination of two powerful medicinal chemistry tools: the cyclopropane ring and the fluorine atom. The cyclopropane ring, as a small, strained carbocycle, imparts conformational rigidity, which can favorably orient substituents for optimal interaction with biological targets.[1] It is a well-established bioisostere for moieties like gem-dimethyl groups or phenyl rings.[4] The incorporation of fluorine, the most electronegative element, introduces a host of beneficial properties. The carbon-fluorine bond is exceptionally strong and stable, often enhancing metabolic stability.[5] Furthermore, fluorine's small van der Waals radius allows it to replace hydrogen with minimal steric perturbation, while its electronic effects can significantly modulate pKa, lipophilicity, and binding interactions.[6][7] Consequently, the fusion of these two motifs offers a powerful strategy for fine-tuning the properties of drug candidates.[1][8][9]

This guide will delve into the core synthetic strategies for accessing these valuable building blocks, with a focus on stereocontrol, and will explore their application as bioisosteres in drug design.

Core Synthetic Strategies for the Construction of Fluorinated Cyclopropanes

The synthesis of fluorinated cyclopropanes presents unique challenges due to the electronic properties of fluorine.[10] Several key strategies have been developed, each with its own advantages and limitations. The primary approaches can be broadly categorized into carbene-based methods and nucleophilic/radical ring-closure reactions.

Carbene and Carbenoid-Mediated Cyclopropanations

The [2+1] cycloaddition of a carbene or carbenoid to an alkene is one of the most direct and widely employed methods for constructing cyclopropane rings.[8] In the context of fluorinated derivatives, this can be approached in two ways: the addition of a non-fluorinated carbene to a fluoroalkene or the addition of a fluorinated carbene to a non-fluorinated alkene.

This strategy involves the reaction of a carbene, often generated from a diazo compound, with a pre-synthesized fluoroalkene. The stereochemical outcome of the reaction is largely dependent on the stereochemistry of the starting alkene.

A significant advancement in this area is the use of biocatalysis to achieve high stereoselectivity. Engineered myoglobin-based catalysts have been shown to cyclopropanate a broad range of gem-difluoroalkenes with diazoacetonitrile, affording gem-difluorinated cyclopropanes with excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.).[1][2] This biocatalytic approach overcomes some of the limitations of traditional chemocatalytic methods.[1]

Experimental Protocol: Biocatalytic Synthesis of a gem-Difluorinated Cyclopropane [1]

-

Catalyst Preparation: An engineered myoglobin variant is expressed and purified according to standard biochemical protocols.

-

Reaction Setup: In a nitrogen-filled glovebox, the myoglobin catalyst is dissolved in a buffered solution (e.g., potassium phosphate buffer, pH 8.0).

-

Substrate Addition: The gem-difluoroalkene substrate is added, followed by the addition of sodium dithionite to ensure the heme cofactor is in the reduced state.

-

Initiation: The reaction is initiated by the slow addition of a solution of diazoacetonitrile in an appropriate solvent (e.g., DMSO) via a syringe pump over several hours.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorinated cyclopropane.

An alternative and often more convergent approach is the addition of a fluorinated carbene to a readily available alkene. Difluorocarbene (:CF2) is a common intermediate in this process.

Historically, difluorocarbene was generated from halodifluoromethanes under basic conditions, though this method often resulted in low yields.[11] More modern and reliable methods for generating difluorocarbene include the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) or the use of organosilicon reagents like trimethyl(trifluoromethyl)silane (TMSCF3, the Ruppert-Prakash reagent).[11][12] The latter has gained significant traction for its milder reaction conditions and broader functional group tolerance.[12]

For the synthesis of monofluorinated cyclopropanes, zinc carbenoids derived from dihalofluoroacetates have proven effective. For instance, the combination of ethyl dibromofluoroacetate with zinc and lithium chloride generates a highly reactive organozinc reagent capable of cyclopropanating a wide range of Michael acceptors in a single step.[13]

Diagram: General Approaches to Fluorinated Cyclopropanes via Carbenes

Caption: Carbene-based strategies for fluorinated cyclopropane synthesis.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the diastereoselective synthesis of highly functionalized cyclopropanes. This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[10]

For the synthesis of fluorinated cyclopropanes, this typically involves a fluorinated nucleophile. For example, the Reformatsky enolate derived from ethyl dibromofluoroacetate can add to α,β-unsaturated esters, initiating a cascade that leads to the formation of monofluorinated cyclopropanes.[10][13] While this method can be highly efficient, controlling the diastereoselectivity can be challenging.[10]

Diagram: Michael-Initiated Ring Closure (MIRC) for Monofluorocyclopropanes

Caption: MIRC pathway for fluorinated cyclopropane synthesis.

Stereoselective Synthesis: The Quest for Chiral Fluorinated Cyclopropanes

As with most pharmacologically active molecules, the stereochemistry of fluorinated cyclopropanes is of paramount importance. Enantiomerically pure compounds are often required for biological evaluation, necessitating the development of highly stereoselective synthetic methods.

Transition Metal Catalysis

Dirhodium(II) complexes are highly effective catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds. For the synthesis of trifluoromethyl-substituted cyclopropanes, adamantylglycine-derived dirhodium complexes, such as Rh2(R-PTAD)4, have been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, achieving high diastereoselectivity (>94%) and excellent enantioselectivity (88-98% ee).[14] The choice of the chiral ligand on the rhodium catalyst is crucial for inducing asymmetry.

Table 1: Enantioselective Rhodium-Catalyzed Cyclopropanation for Trifluoromethyl-Substituted Cyclopropanes [14]

| Alkene Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Yield (%) |

| Styrene | Rh2(R-PTAD)4 | >94:6 | 96 | 85 |

| 4-Methylstyrene | Rh2(R-PTAD)4 | >94:6 | 97 | 88 |

| 4-Chlorostyrene | Rh2(R-PTAD)4 | >94:6 | 95 | 82 |

| Vinyl acetate | Rh2(R-PTAD)4 | >94:6 | 88 | 75 |

Biocatalysis

As mentioned previously, biocatalysis has emerged as a powerful tool for the stereoselective synthesis of fluorinated cyclopropanes.[1][8] Engineered enzymes, particularly those based on myoglobin, can provide access to transformations not readily achieved by traditional chemical catalysts.[1] These biocatalysts operate under mild conditions and can exhibit exquisite control over both diastereoselectivity and enantioselectivity.[8] The scalability of these biocatalytic processes has also been demonstrated, with gram-scale synthesis of key intermediates being achievable.[1]

Fluorinated Cyclopropanes as Bioisosteres in Drug Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for lead optimization.[5] It involves substituting a chemical moiety with another that retains the intended biological activity while improving other properties.[4] The fluorinated cyclopropane motif is an increasingly utilized bioisostere.

The rigid cyclopropane scaffold can lock in a specific conformation, which can be advantageous for binding to a receptor. The addition of fluorine can then be used to fine-tune electronic properties and block sites of metabolism.[15] For example, incorporating a fluorine atom into the cyclopropane ring of 2-phenylcyclopropylmethylamines, which are serotonin 2C (5-HT2C) receptor agonists, can modulate potency and selectivity, potentially leading to improved drug candidates for central nervous system disorders.[15] In one case study, the monofluoro analog of the drug cabozantinib, which contains a cyclopropane ring, displayed an improved in vitro profile compared to the parent non-fluorinated compound.[16][17]

Diagram: Bioisosteric Replacement Strategy

Caption: The role of fluorinated cyclopropanes in bioisosterism.

Reactivity and Further Functionalization

Fluorinated cyclopropanes are not only valuable as final products but also as versatile synthetic intermediates. The presence of the strained ring and the electron-withdrawing fluorine atoms confers unique reactivity.[11] gem-Difluorocyclopropanes, in particular, have been extensively studied as synthons for the preparation of monofluoroalkenes through transition metal-catalyzed ring-opening reactions.[18][19][20] This allows for the introduction of a fluoroallylic motif into more complex molecules.

Conclusion

The discovery and synthesis of novel fluorinated cyclopropane derivatives represent a vibrant and impactful area of research at the intersection of synthetic organic chemistry and medicinal chemistry. The unique combination of conformational rigidity and potent electronic modulation offered by this structural motif provides a powerful tool for the design of next-generation therapeutics. Advances in stereoselective synthesis, particularly through the use of both transition metal catalysis and biocatalysis, have made a diverse array of chiral fluorinated cyclopropanes accessible. As our understanding of the subtle interplay between structure and function continues to grow, the strategic application of fluorinated cyclopropanes is poised to play an increasingly important role in the development of safer and more effective medicines.

References

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 2024 , 63(33), e202406779. [Link]

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Europe PMC. [Link]

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 2007 , 9(14), 2625–2628. [Link]

-

Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

-

Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021 , 17, 154–185. [Link]

-

Fluorinated Cyclopropanes. ResearchGate. [Link]

-

Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 2021 , 54(15), 3044–3059. [Link]

-

Syntheses and applications of monofluorinated cyclopropanes. Chemistry, 2012 , 18(47), 14904–14917. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 2024 , 20, 1076–1087. [Link]

-

Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 2024 . [Link]

-

trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 2020 , 11(10), 1983–1989. [Link]

-

trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC. [Link]

-

Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]

-

Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry. [Link]

-

Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 2020 , 63(8), 4134–4148. [Link]

-

Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 2018 , 54(61), 8491–8494. [Link]

-

Fluorine containing cyclopropanes: Synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. ResearchGate. [Link]

-

One-Step Synthesis of Highly Functionalized Monofluorinated Cyclopropanes from Electron-Deficient Alkenes. Organic Letters, 2011 , 13(16), 4284–4287. [Link]

-

Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

-

Synthesis of monofluoromethylcyclopropanes from alkenes without using freons: Novel synthesis of chlorofluoromethyl phenyl sulfide and its application in cyclopropanation. Tokyo University of Science. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

Radio- and fluorinated-bioisosteres: expanding achiral 2D and 3D motifs into chiral 3D chemical space. ResearchGate. [Link]

-

Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. ChemRxiv. [Link]

-

Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 15. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Fluorinated cyclopropanes, in particular, are highly sought-after motifs that combine the conformational rigidity of a cyclopropyl ring with the unique electronic properties of the carbon-fluorine bond to enhance pharmacokinetic profiles and metabolic stability.[1][2] This guide provides a comprehensive technical overview of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid, a bifunctional building block poised for significant utility in drug discovery and development. Although a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, its synthesis and properties can be confidently projected from established chemical precedent. This document will detail plausible synthetic routes, predict key physicochemical properties based on analogous structures, and explore its potential applications as a valuable pharmacophore for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The cyclopropane ring, as the smallest cycloalkane, offers a rigid, three-dimensional structure that is invaluable for locking in specific conformations of bioactive molecules.[3] When a fluorine atom is introduced onto this scaffold, the resulting fluorinated cyclopropane gains a suite of desirable properties. The highly polar C-F bond can alter the molecule's overall polarity, influence its binding to biological targets, and block sites of metabolic degradation.[4][5] These modifications can lead to improved drug-like characteristics, including enhanced cell permeability and bioavailability.[1]

The subject of this guide, this compound, is a particularly interesting building block as it presents two distinct functional handles: an ester and a carboxylic acid. This differential reactivity allows for selective chemical modifications, enabling its directional incorporation into more complex molecular architectures. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the ester) further enhances its potential for forming specific interactions with protein targets.[6]

Proposed Synthesis and Mechanistic Rationale

While a specific, documented synthesis for this compound is not available, a robust and logical synthetic strategy can be devised based on well-established methodologies for creating substituted fluorocyclopropanes. A plausible approach involves the stereoselective cyclopropanation of a fluorinated alkene followed by selective deprotection.

Overall Synthetic Workflow

The proposed synthesis begins with the preparation of a suitable fluoro-acrylate precursor, which then undergoes a diastereoselective cyclopropanation reaction. The final step involves the selective hydrolysis of one of the ester groups to yield the target carboxylic acid.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

-

Reactor Setup: To a dry, inert-atmosphere (Argon or Nitrogen) reaction vessel equipped with a magnetic stirrer, add a solution of ethyl 2-fluoroacrylate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of a transition metal catalyst, such as Rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.5 mol%). The choice of catalyst is critical for controlling the stereoselectivity of the cyclopropanation.[5]

-

Diazo Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions. The reaction is typically exothermic and may require cooling to maintain a constant temperature (e.g., 25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Step 2: Selective Hydrolysis to this compound

-

Rationale for Selectivity: The selective hydrolysis of one of two sterically similar ester groups is challenging. An enzymatic approach using a lipase is often the method of choice for achieving high selectivity in such cases. Alternatively, a carefully controlled saponification with one equivalent of a base like sodium hydroxide could be attempted, though this may lead to a mixture of products.

-

Enzymatic Hydrolysis: Suspend the diethyl 2-fluorocyclopropane-1,1-dicarboxylate in a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add a lipase enzyme (e.g., from Candida antarctica).

-